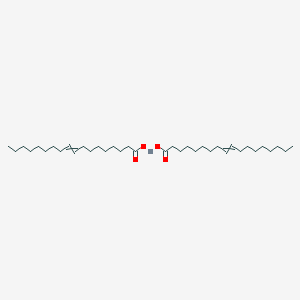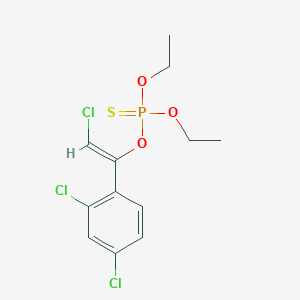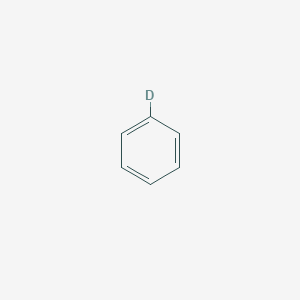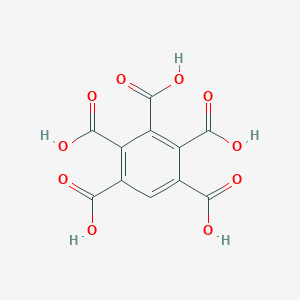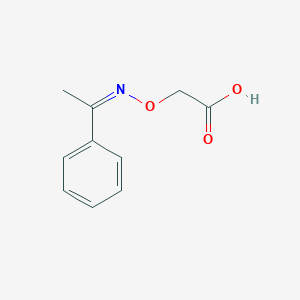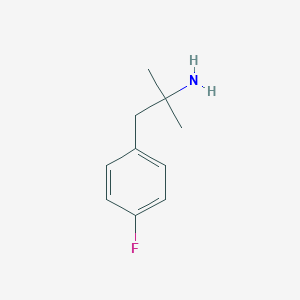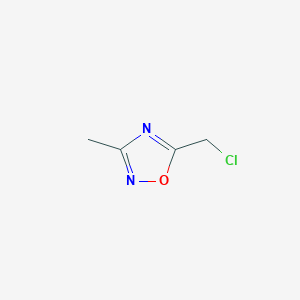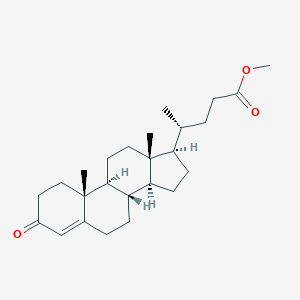
3-Oxochol-4-en-24-oic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxochol-4-en-24-oic acid methyl ester is a steroid derivative that has gained attention due to its potential applications in scientific research. This molecule is synthesized from cholesterol and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
3-Oxochol-4-en-24-oic acid methyl ester has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that 3-Oxochol-4-en-24-oic acid methyl ester exhibits anti-cancer properties by inducing apoptosis in cancer cells.
2. Neurodegenerative Diseases: 3-Oxochol-4-en-24-oic acid methyl ester has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: Research has shown that 3-Oxochol-4-en-24-oic acid methyl ester may have cardioprotective effects and can reduce the risk of cardiovascular diseases.
Mécanisme D'action
The exact mechanism of action of 3-Oxochol-4-en-24-oic acid methyl ester is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer, neurodegenerative diseases, and cardiovascular diseases.
Effets Biochimiques Et Physiologiques
3-Oxochol-4-en-24-oic acid methyl ester has been found to exhibit various biochemical and physiological effects, including:
1. Anti-inflammatory: 3-Oxochol-4-en-24-oic acid methyl ester has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
2. Antioxidant: Studies have suggested that 3-Oxochol-4-en-24-oic acid methyl ester can act as an antioxidant and protect cells from oxidative damage.
3. Lipid-lowering: Research has shown that 3-Oxochol-4-en-24-oic acid methyl ester can lower cholesterol levels in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Oxochol-4-en-24-oic acid methyl ester in lab experiments include its low toxicity and high solubility in organic solvents. However, the limitations include its high cost and the need for specialized equipment for synthesis.
Orientations Futures
There are several future directions for research on 3-Oxochol-4-en-24-oic acid methyl ester, including:
1. Development of Novel Therapies: 3-Oxochol-4-en-24-oic acid methyl ester has shown promising results in various scientific research applications and may be further developed into novel therapies for cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Mechanistic Studies: Further studies are needed to understand the exact mechanism of action of 3-Oxochol-4-en-24-oic acid methyl ester in various diseases.
3. Synthesis Optimization: Research can focus on optimizing the synthesis method of 3-Oxochol-4-en-24-oic acid methyl ester to reduce costs and increase efficiency.
Conclusion
In conclusion, 3-Oxochol-4-en-24-oic acid methyl ester is a steroid derivative that has potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to be useful in cancer research, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 3-Oxochol-4-en-24-oic acid methyl ester involves the oxidation of cholesterol using Jones reagent, followed by a series of reactions including acid hydrolysis, reduction, and esterification. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Propriétés
Numéro CAS |
1452-33-1 |
|---|---|
Nom du produit |
3-Oxochol-4-en-24-oic acid methyl ester |
Formule moléculaire |
C25H38O3 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H38O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h15-16,19-22H,5-14H2,1-4H3/t16-,19+,20-,21+,22+,24+,25-/m1/s1 |
Clé InChI |
WDIPFMUQXPGENA-RYVXGLMXSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



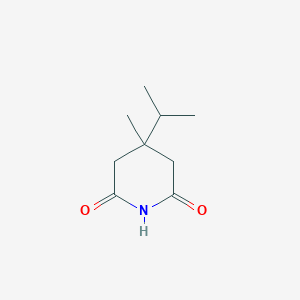
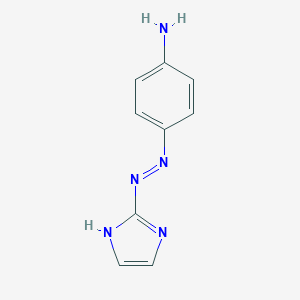
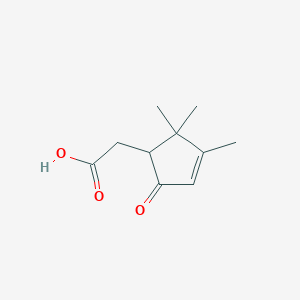
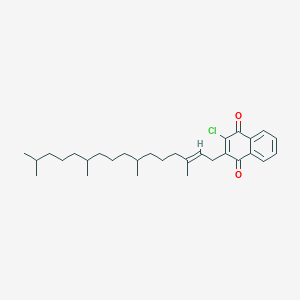
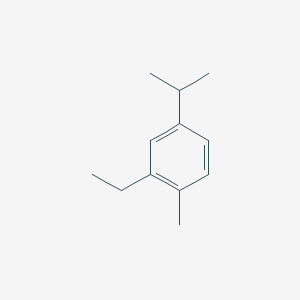
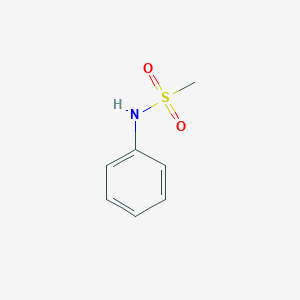
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
